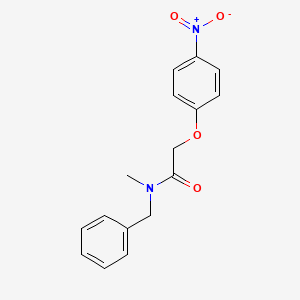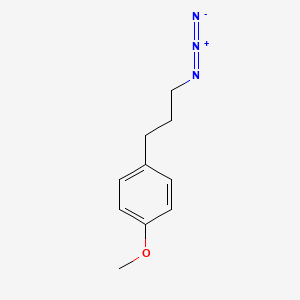
1-Chloro-2-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-pentene is an organic compound with the molecular formula C5H9Cl. It is an alkene with a chlorine atom attached to the first carbon of the pentene chain. This compound is known for its reactivity due to the presence of both a double bond and a halogen atom, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
1-Chloro-2-pentene can be synthesized through various methods. One common synthetic route involves the chlorination of pent-2-ene. This reaction typically occurs under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the addition of a chlorine atom to the first carbon of the pentene chain.
Industrial production of 1-chloropent-2-ene often involves the use of more efficient and scalable methods. One such method is the hydrohalogenation of pent-2-yne, where hydrogen chloride is added to the alkyne in the presence of a catalyst to yield 1-chloropent-2-ene.
Analyse Des Réactions Chimiques
1-Chloro-2-pentene undergoes various chemical reactions due to the presence of both the double bond and the chlorine atom. Some of the common reactions include:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of pent-2-en-1-ol.
Addition Reactions: The double bond in 1-chloropent-2-ene can undergo addition reactions with various reagents. For example, hydrogenation with hydrogen gas in the presence of a palladium catalyst can convert 1-chloropent-2-ene to 1-chloropentane.
Oxidation Reactions: The double bond can be oxidized using reagents like potassium permanganate, leading to the formation of diols or other oxidized products.
Applications De Recherche Scientifique
1-Chloro-2-pentene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers use 1-chloropent-2-ene to study the effects of halogenated alkenes on biological systems, including their potential as bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-chloropent-2-ene in chemical reactions involves the interaction of the double bond and the chlorine atom with various reagents. The double bond provides a site for electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.
Comparaison Avec Des Composés Similaires
1-Chloro-2-pentene can be compared with other similar compounds such as 2-chloropent-2-ene, 3-chloropent-2-ene, and 4-chloropent-2-ene. These compounds differ in the position of the chlorine atom along the pentene chain, which affects their reactivity and chemical properties. For example, 2-chloropent-2-ene has the chlorine atom attached to the second carbon, resulting in different substitution and addition reaction patterns compared to 1-chloropent-2-ene.
Propriétés
Numéro CAS |
10071-60-0 |
|---|---|
Formule moléculaire |
C5H9Cl |
Poids moléculaire |
104.58 g/mol |
Nom IUPAC |
(E)-1-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ |
Clé InChI |
UPJCRKZUCADENN-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CCl |
SMILES canonique |
CCC=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-Chloro-2-[(2,5-dichloro-4-pyridinyl)amino]benzonitrile](/img/structure/B8739819.png)

